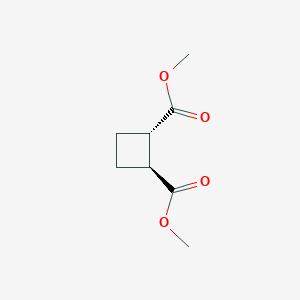![molecular formula C11H19CsO2 B3147027 2,2,6,6-Tetramethyl-3,5-heptanedionato cesium [CS(tmhd)] CAS No. 61346-75-6](/img/structure/B3147027.png)
2,2,6,6-Tetramethyl-3,5-heptanedionato cesium [CS(tmhd)]
概要
説明
2,2,6,6-Tetramethyl-3,5-heptanedionato cesium is a coordination compound where cesium is complexed with 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and is used in various chemical applications due to its unique properties.
作用機序
Target of Action
Cesium is known to interact with various biological systems, often replacing potassium due to their similar chemical properties . In certain reactions, Cesium has shown exceptional chemoselectivity .
Mode of Action
Cesium’s mode of action is largely dependent on its ionic state and the specific biological system it interacts with. For instance, in the case of radioactive isotopes like Cesium-137, it decays by beta emission to a metastable nuclear isomer of barium . In certain chemical reactions, Cesium ions can change the reaction preference due to metal ion-specific transition state conformational accommodation .
Biochemical Pathways
Cesium is known to be involved in various biochemical reactions due to its reactivity and ability to replace other alkali metals in biological systems .
Pharmacokinetics
One study on Rubidium and Cesium kinetics in Channel Catfish (Ictalurus punctatus) showed that the biological half-times of Cesium were significantly longer than those of Rubidium .
Result of Action
The result of Cesium’s action can vary widely depending on the specific compound and biological system. For instance, radioactive Cesium isotopes can cause radiation damage, while non-radioactive Cesium compounds may have different effects .
Action Environment
The action, efficacy, and stability of Cesium can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect Cesium’s reactivity and the specific reactions it participates in . Furthermore, the pH, temperature, and other physical and chemical properties of the environment can also influence Cesium’s behavior .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethyl-3,5-heptanedionato cesium typically involves the reaction of cesium hydroxide with 2,2,6,6-tetramethyl-3,5-heptanedione in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration to achieve high yields and purity.
化学反応の分析
Types of Reactions: 2,2,6,6-Tetramethyl-3,5-heptanedionato cesium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of cesium.
Reduction: It can also undergo reduction reactions, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The ligand in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of other diketones or similar ligands.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of cesium, while reduction may produce lower oxidation states or elemental cesium.
科学的研究の応用
2,2,6,6-Tetramethyl-3,5-heptanedionato cesium is used in various scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other coordination compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials, including ceramics and electronic components.
類似化合物との比較
2,2,6,6-Tetramethyl-3,5-heptanedione: This is the ligand used in the synthesis of the cesium complex.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): A similar coordination compound with manganese instead of cesium.
Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Another similar compound with iron as the central metal ion.
Uniqueness: 2,2,6,6-Tetramethyl-3,5-heptanedionato cesium is unique due to its specific coordination with cesium, which imparts distinct properties compared to similar compounds with other metal ions. Its stability and reactivity make it valuable in various applications, particularly in catalysis and material science.
特性
IUPAC Name |
cesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2.Cs/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYFAZVDSPIIQS-CFYXSCKTSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Cs+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].[Cs+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19CsO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



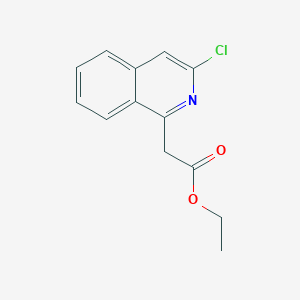
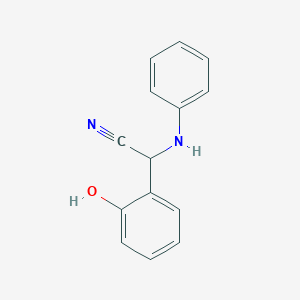

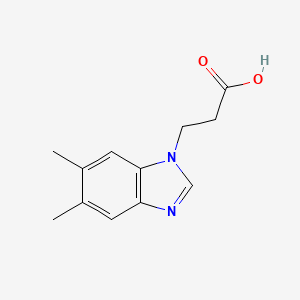
![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3146991.png)
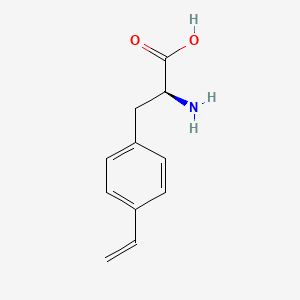
![1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3147006.png)
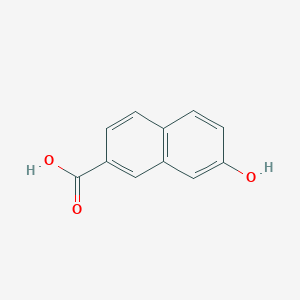

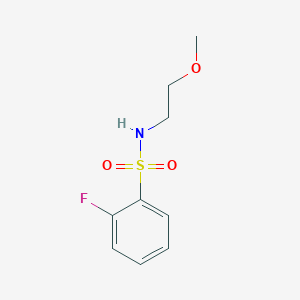
![3-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B3147035.png)
